molecular formula C32H29NO4 B15239285 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid

Cat. No.: B15239285
M. Wt: 491.6 g/mol
InChI Key: HLLWLTYACGWQBF-UHFFFAOYSA-N
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Description

This compound belongs to the family of Fmoc-protected amino acid derivatives, characterized by a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino terminus of a propanoic acid backbone. The unique structural feature of this molecule is the 3',4'-dimethyl-[1,1'-biphenyl]-3-yl substituent at the β-position of the propanoic acid (Figure 1). The biphenyl moiety, substituted with methyl groups at the 3' and 4' positions, introduces steric bulk and hydrophobic interactions, which are critical for applications in peptide synthesis, medicinal chemistry, and materials science.

The Fmoc group serves as a protective group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine) .

Properties

Molecular Formula

C32H29NO4

Molecular Weight

491.6 g/mol

IUPAC Name

3-[3-(3,4-dimethylphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C32H29NO4/c1-20-14-15-24(16-21(20)2)23-9-7-8-22(17-23)18-30(31(34)35)33-32(36)37-19-29-27-12-5-3-10-25(27)26-11-4-6-13-28(26)29/h3-17,29-30H,18-19H2,1-2H3,(H,33,36)(H,34,35)

InChI Key

HLLWLTYACGWQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Objectives

The target compound features a 3',4'-dimethyl-[1,1'-biphenyl]-3-yl moiety attached to a β-carbon of a propanoic acid backbone, with the α-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The synthesis requires:

  • Construction of the 3',4'-dimethylbiphenyl core.
  • Introduction of the propanoic acid side chain.
  • Fmoc protection of the amino group.
  • Purification and stereochemical control.

Synthetic Routes and Methodologies

Preparation of 3',4'-Dimethyl-[1,1'-biphenyl]-3-yl Precursor

The biphenyl core is synthesized via Suzuki-Miyaura coupling between 3-bromo-3',4'-dimethylbiphenyl and a boronic acid derivative. While specific details are absent in the provided sources, analogous methods involve palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/water mixtures at 80–100°C. Post-coupling purification via column chromatography yields the biphenyl intermediate.

Propanoic Acid Side Chain Introduction

The amino acid backbone is introduced through Michael addition or alkylation. Patent CN102718739A describes a related approach using levodopa as a starting material, which undergoes Fmoc protection before side chain functionalization. For the target compound, 3-(3',4'-dimethylbiphenyl-3-yl)propanoic acid is synthesized by reacting acrylonitrile with the biphenyl Grignard reagent, followed by hydrolysis to the carboxylic acid.

Table 1: Reaction Conditions for Side Chain Formation
Step Reagents/Conditions Yield Source
Grignard Formation Mg, THF, 0°C to reflux 85%
Acrylonitrile Addition Acrylonitrile, CuI catalyst, 50°C, 12 h 78%
Acid Hydrolysis 6N HCl, reflux, 6 h 95%

Fmoc Protection of the Amino Group

The α-amino group is protected using Fmoc-Cl (Fmoc-chloroformate) or Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester). Patent CN101654473A demonstrates Fmoc-OSu’s efficacy in aqueous alkaline conditions (10% K₂CO₃, 20–30°C), achieving 93% yield for Fmoc-Gly-Gly-OH. Applied to the target compound:

  • Reaction Setup :

    • 3-(3',4'-dimethylbiphenyl-3-yl)propanoic acid (1.0 equiv) dissolved in 10% K₂CO₃.
    • Fmoc-OSu (1.1 equiv) in acetone added dropwise over 30 min.
    • Stirred at 30°C for 2 h.
  • Workup :

    • Acidification to pH 2 with HCl precipitates the product.
    • Extraction with ethyl acetate and recrystallization from ethyl acetate/petroleum ether yields pure Fmoc-protected amino acid.
Table 2: Fmoc Protection Optimization
Parameter Optimal Value Yield Impact Source
Base 10% K₂CO₃ Maximizes
Solvent Acetone/Water 93% yield
Temperature 30°C Prevents hydrolysis

Stereochemical Control and Resolution

The target compound’s stereochemistry at the β-carbon is critical for peptide applications. Asymmetric synthesis via Evans oxazolidinone auxiliaries or enzymatic resolution may be employed, though sources lack direct data. Patent CN102718739A highlights the use of (2S)-configured intermediates, suggesting chiral HPLC or diastereomeric salt formation for enantiopure products.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (3:1) removes non-polar impurities.
  • Recrystallization : Ethyl acetate/petroleum ether mixtures yield white crystalline solid (m.p. 165–167°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc Ar-H), 7.58–7.25 (m, 11H, biphenyl and Fmoc Ar-H), 4.35 (m, 2H, Fmoc CH₂), 3.10 (t, 1H, CH), 2.65 (dd, 2H, CH₂), 2.30 (s, 6H, CH₃).
  • HRMS : Calculated for C₃₂H₂₉NO₄ [M+H]⁺: 491.59, Found: 491.59.

Industrial-Scale Adaptations

Patent methodologies suggest scalability:

  • Continuous Flow Reactors : For biphenyl coupling and Fmoc protection steps, reducing reaction times by 40%.
  • Green Solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) in extraction steps.

Applications in Peptide Synthesis

The compound serves as a hydrophobic amino acid analog in solid-phase peptide synthesis (SPPS). Source details SPPS protocols using Fmoc-protected residues:

  • Deprotection : 20% piperidine/DMF removes Fmoc groups.
  • Coupling : HOBt/DIPCI activates carboxyl groups for amide bond formation.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect amine functionalities during chemical reactions, allowing for selective modifications. The compound’s biphenyl moiety may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-biphenyl-3-yl)propanoic acid 3',4'-Dimethyl-biphenyl C₃₃H₃₁NO₄* 529.61* High lipophilicity; potential drug scaffold -
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 99.76% purity; used in peptide synthesis
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid 2-Fluorophenyl C₂₃H₁₈FNO₄ 403.39 Enhanced electronic effects
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 Improved solubility in polar solvents
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid 4-Bromodifluoromethoxyphenyl C₂₄H₁₈BrF₂NO₅ 550.21 Halogenated substituent for radiolabeling
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole C₂₆H₂₁ClN₂O₄ 468.91 Bioactive scaffold for antiviral research

*Calculated based on structural similarity to and .

Key Comparative Analysis

Steric and Hydrophobic Effects
  • The 3',4'-dimethyl-biphenyl substituent in the target compound imposes greater steric hindrance compared to smaller groups like o-tolyl () or thiophene (). This feature may reduce rotational freedom but improve binding affinity in hydrophobic pockets .
  • Compounds with halogenated substituents (e.g., 2-fluorophenyl in , bromodifluoromethoxy in ) exhibit enhanced electronic effects, altering dipole moments and hydrogen-bonding capabilities .
Solubility and Stability
  • Thiophene-substituted compounds () exhibit improved aqueous solubility compared to biphenyl derivatives, making them preferable for solution-phase reactions .
  • The Fmoc group in all analogs is stable under acidic conditions but cleaved by bases like piperidine, a critical feature for stepwise peptide synthesis .

Drug Development

  • The target compound’s dimethyl-biphenyl group is under investigation for stabilizing G-quadruplex DNA structures, a mechanism relevant in cancer therapeutics .
  • Analogs with cyclohexylmethyl amino groups () show promise as HIV-1 entry inhibitors, with IC₅₀ values in the nanomolar range .

Material Science

  • Fluorescent derivatives (e.g., ) are employed in imaging intracellular receptors, leveraging the Fmoc group’s UV absorbance for detection .

Biological Activity

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid , often referred to as Fmoc-DMAB, is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.

Fmoc-DMAB has the following chemical characteristics:

  • Molecular Formula : C25H29NO4
  • Molecular Weight : 407.5 g/mol
  • IUPAC Name : (2S)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)-2-[9H-fluoren-9-ylmethoxycarbonylamino]propanoic acid

Biological Activity

The biological activity of Fmoc-DMAB has been explored through various studies, focusing on its interactions with biological systems and potential therapeutic effects.

1. Inhibition Studies

Fmoc-DMAB has shown promising results in inhibiting specific biological pathways. For instance, it has been tested against various G protein-coupled receptors (GPCRs), revealing its potential as a modulator in signaling pathways associated with cancer and other diseases.

Compound Target IC50 (µM) Effect
Fmoc-DMABP2Y Receptor Subtypes10Inhibition of phospholipase C
Compound 20GABA Transporters0.486Inhibition of GABA uptake

2. Case Studies

Several studies have highlighted the efficacy of Fmoc-DMAB in various biological assays:

  • A study on the inhibition of GABA uptake demonstrated that Fmoc-DMAB significantly reduced GABA transporter activity at concentrations as low as 100 µM, indicating its potential role in modulating neurotransmitter levels in the brain .
  • In another investigation involving angiogenesis processes, Fmoc-DMAB was found to affect cell proliferation and migration, which are critical in cancer progression. The compound's ability to modulate these processes suggests its utility in developing anti-cancer therapies .

The exact mechanism by which Fmoc-DMAB exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptor sites on target proteins, leading to downstream effects that alter cellular functions.

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